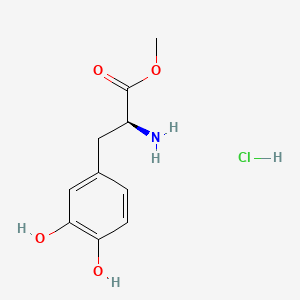
(S)-Methyl-2-Amino-3-(3,4-Dihydroxyphenyl)propanoat-Hydrochlorid
Übersicht
Beschreibung
L-DOPA methyl ester (hydrochloride), also known as 3,4-dihydroxyphenylalanine methyl ester hydrochloride, is a derivative of L-DOPA. It is a metabolic precursor of dopamine, capable of crossing the blood-brain barrier. This compound is primarily used in the treatment of Parkinson’s disease and other neurodegenerative disorders due to its ability to increase dopamine concentrations in the brain .
Wissenschaftliche Forschungsanwendungen
L-DOPA-Methylester (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Dopamin-bezogener Verbindungen verwendet.
Biologie: Wird für seine Rolle bei der Synthese und dem Metabolismus von Neurotransmittern untersucht.
Medizin: Wird hauptsächlich zur Behandlung der Parkinson-Krankheit und anderer neurodegenerativer Erkrankungen eingesetzt.
Industrie: Wird bei der Entwicklung von Bioklebstoffen und anderen funktionalen Materialien eingesetzt.
Wirkmechanismus
L-DOPA-Methylester (Hydrochlorid) entfaltet seine Wirkung, indem es die Blut-Hirn-Schranke passiert und durch das Enzym aromatische L-Aminosäure-Decarboxylase in Dopamin umgewandelt wird. Dieser Anstieg des Dopaminspiegels trägt dazu bei, die Symptome der Parkinson-Krankheit zu lindern, indem er als Dopamin-D1-Rezeptor-Agonist wirkt .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as l-dopa primarily target dopaminergic neurons .
Mode of Action
It is likely to interact with its targets in a manner similar to other phenylpropanoic acids, which are known to exhibit antioxidant activity .
Biochemical Pathways
It is known that phenylpropanoic acids, such as dihydrocaffeic acid, are metabolites of caffeic acid . This suggests that the compound may be involved in similar metabolic pathways.
Pharmacokinetics
Similar compounds like ethyl (2s)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride have a molecular weight of 26171 , which may influence its bioavailability.
Result of Action
Similar compounds like dihydrocaffeic acid are known to exhibit antioxidant activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-DOPA-Methylester (Hydrochlorid) beinhaltet typischerweise die Veresterung von L-DOPA. Ein gängiges Verfahren beinhaltet das Auflösen von L-DOPA in Methanol und das Leiten von Chlorwasserstoffgas durch die Lösung. Die Reaktion wird bei Temperaturen von 0 bis 45 Grad Celsius für 10 bis 72 Stunden durchgeführt. Nach dem Veresterungsprozess wird das Produkt filtriert, gelöst, neutralisiert, kristallisiert, zentrifugiert und getrocknet, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von L-DOPA-Methylester (Hydrochlorid) umfasst oft mehrstufige Prozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten. Ein Verfahren beinhaltet die Verwendung von Veratron als Rohstoff, gefolgt von Amidierung, Amidoxidation und Entfernung von Methoxygruppen, um das gewünschte Produkt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
L-DOPA-Methylester (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Catechole zu bilden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Catechole und verwandte Derivate.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
L-DOPA methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Catechols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-DOPA: Die Stammverbindung, die zur Behandlung der Parkinson-Krankheit eingesetzt wird.
L-DOPA-Ethylester: Ein weiteres Esterderivat mit ähnlichen Eigenschaften.
Methyldopa: Ein Analogon von L-DOPA, das als Antihypertensivum eingesetzt wird.
Einzigartigkeit
L-DOPA-Methylester (Hydrochlorid) ist einzigartig aufgrund seiner im Vergleich zu L-DOPA erhöhten Löslichkeit, was es für bestimmte pharmazeutische Formulierungen besser geeignet macht. Darüber hinaus macht seine Fähigkeit, die Blut-Hirn-Schranke effizient zu passieren und seine schnelle Absorption es zu einer wertvollen Verbindung bei der Behandlung neurodegenerativer Erkrankungen .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNJLMSYIJWII-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045763 | |
| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-65-4 | |
| Record name | L-Dopa methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melevodopa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELEVODOPA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


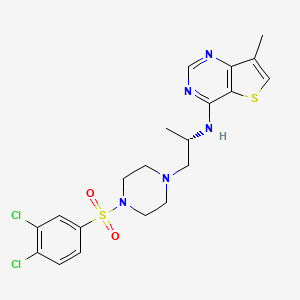
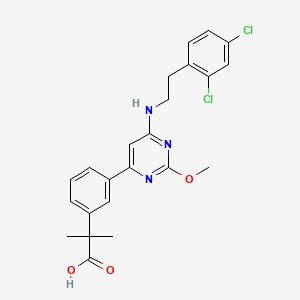
![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)
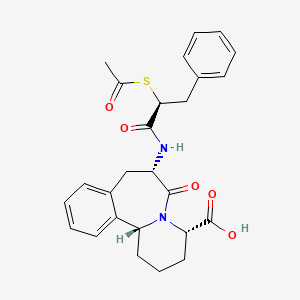

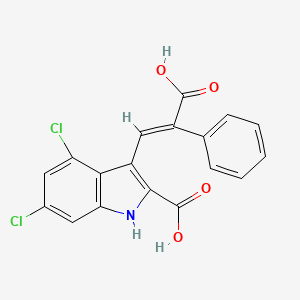
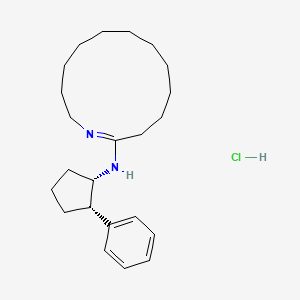
![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)
![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)

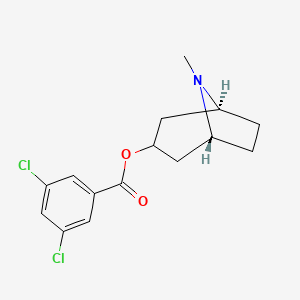
![(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1676117.png)

![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)
